5-Ethylheptanenitrile

Description

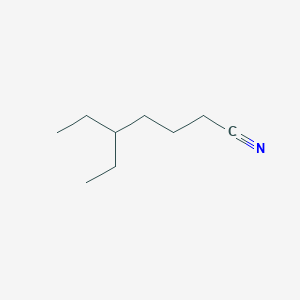

This absence precludes a scientifically rigorous introduction or comparison. For context, nitriles are organic compounds characterized by a cyano group (-C≡N), and structural variations (e.g., alkyl chain length, branching, or substituents) influence properties like boiling points, solubility, and reactivity. However, without specific data on 5-Ethylheptanenitrile, further elaboration would be speculative.

Properties

CAS No. |

59333-87-8 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

5-ethylheptanenitrile |

InChI |

InChI=1S/C9H17N/c1-3-9(4-2)7-5-6-8-10/h9H,3-7H2,1-2H3 |

InChI Key |

LZPKTTVBODFAPL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CCCC#N |

Origin of Product |

United States |

Scientific Research Applications

5-Ethylheptanenitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-ethylheptanenitrile involves its interaction with molecular targets through its cyano group. This group can participate in nucleophilic addition reactions, making the compound reactive towards various chemical species. The pathways involved often include the formation of intermediates that can further react to produce desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes two nitriles structurally related to hypothetical 5-Ethylheptanenitrile: 5-Hexynenitrile (C₆H₇N) and 5-Methylhexanenitrile (C₇H₁₃N). Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Properties

Key Observations:

Functional Group Impact :

- 5-Hexynenitrile contains a terminal alkyne group, which enhances reactivity in click chemistry or polymerization reactions due to the high electron density of the triple bond .

- 5-Methylhexanenitrile features a branched alkyl chain, which typically lowers melting points and increases hydrophobicity compared to linear analogs .

5-Methylhexanenitrile’s higher molecular weight (111.19 g/mol) and branched structure may make it suitable as a solvent or monomer in specialty polymers.

Synthetic Relevance :

- Alkyne-containing nitriles like 5-Hexynenitrile are critical in Huisgen cycloaddition reactions, forming triazoles for drug discovery .

- Branched nitriles such as 5-Methylhexanenitrile are often used in flavor/fragrance industries due to their stability and volatility profiles .

Limitations and Recommendations

The absence of data on This compound in the provided evidence highlights a critical gap. To address this:

- Experimental Studies : Conduct spectroscopic (NMR, IR) and chromatographic (GC-MS) analyses to determine its structure and purity.

- Thermodynamic Data : Measure boiling/melting points, solubility, and partition coefficients for industrial applicability.

- Reactivity Profiling : Compare its behavior in hydrolysis, hydrogenation, or alkylation reactions against 5-Hexynenitrile and 5-Methylhexanenitrile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.